1-Iodo-4-(methylsulfonyl)benzene

Catalog No.
S1898852
CAS No.
64984-08-3
M.F
C7H7IO2S
M. Wt
282.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Iodo-4-(methylsulfonyl)benzene

CAS Number

64984-08-3

Product Name

1-Iodo-4-(methylsulfonyl)benzene

IUPAC Name

1-iodo-4-methylsulfonylbenzene

Molecular Formula

C7H7IO2S

Molecular Weight

282.1 g/mol

InChI

InChI=1S/C7H7IO2S/c1-11(9,10)7-4-2-6(8)3-5-7/h2-5H,1H3

InChI Key

MPWOAZOKZVMNFK-UHFFFAOYSA-N

SMILES

CS(=O)(=O)C1=CC=C(C=C1)I

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)I

Synthesis of Methyl Sulfones

1-Iodo-4-(methylsulfonyl)benzene is characterized by its chemical structure, which includes a benzene ring with an iodine atom at the para position relative to a methylsulfonyl group. Its molecular weight is approximately 282.10 g/mol, and it has a CAS Registry Number of 64984-08-3 . The presence of both iodine and the methylsulfonyl group imparts distinct reactivity, making it valuable in synthetic chemistry.

As mentioned earlier, there is no current information available regarding a specific mechanism of action for 1-Iodo-4-(methylsulfonyl)benzene in biological systems.

  • Wear gloves and eye protection to avoid skin and eye contact.
  • Work in a well-ventilated area.
  • Dispose of waste according to proper chemical waste disposal procedures.
Typical of aryl halides and sulfonyl compounds. Key reactions include:

  • Nucleophilic Substitution: The iodine atom can be replaced by nucleophiles in reactions such as:
    • 1 Iodo 4 methylsulfonyl benzene+Nu4 methylsulfonyl phenyl Nu+I\text{1 Iodo 4 methylsulfonyl benzene}+\text{Nu}\rightarrow \text{4 methylsulfonyl phenyl Nu}+\text{I}
  • Sulfoxidation: The methylsulfonyl group can be oxidized or involved in further functionalization, leading to sulfoxides or sulfones .

1-Iodo-4-(methylsulfonyl)benzene can be synthesized through several methods:

  • Direct iodination of p-toluenesulfonic acid: This method involves the electrophilic substitution of iodine into the aromatic ring.
  • Sulfonation followed by iodination: Starting from toluene, sulfonation can introduce a sulfonyl group, followed by iodination to yield the final product.
  • Organocatalytic methods: Recent advancements have introduced organocatalysts that facilitate the formation of sulfoxides from corresponding sulfides, potentially leading to this compound .

Interaction studies involving 1-Iodo-4-(methylsulfonyl)benzene focus on its reactivity with biological targets. Preliminary research suggests that its iodine substituent may facilitate interactions with biomolecules, enhancing its potential as a drug candidate. Further studies are necessary to elucidate specific interactions and mechanisms of action.

1-Iodo-4-(methylsulfonyl)benzene shares structural similarities with several other compounds. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
1-Iodo-4-(phenylsulfonyl)benzene14774-79-90.97
1-Iodo-3,5-bis(methylsulfonyl)benzene849035-96-70.94
4-((4-Iodophenyl)sulfonyl)phenol7402-68-80.85
1-Iodo-4-methylbenzene624-31-70.80

These compounds exhibit varying degrees of similarity in structure and reactivity, highlighting the unique characteristics of 1-Iodo-4-(methylsulfonyl)benzene due to its specific functional groups and positions on the benzene ring.

XLogP3

2.3

Wikipedia

1-IODO-4-(METHYLSULFONYL)BENZENE

Dates

Modify: 2023-08-16

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